Channaine

Description

Overview of Amaryllidaceae Alkaloids and the Sceletium Genus in Phytochemistry

The Sceletium genus is a group of succulent plants native to the Cape Provinces of South Africa and belongs to the Aizoaceae family, formerly often included within the Mesembryanthemaceae wikipedia.orgnih.govresearchgate.net. While Sceletium is not part of the Amaryllidaceae family, its alkaloids, particularly the mesembrine-type alkaloids, share some structural similarities with Amaryllidaceae alkaloids nih.gov.

Amaryllidaceae alkaloids are a well-studied group of nitrogen-containing compounds found predominantly in plants of the Amaryllidaceae family (e.g., daffodils, snowdrops, and amaryllis) uptc.edu.conih.govmdpi.comresearchgate.netekb.eg. These alkaloids are known for their diverse structures and significant pharmacological properties, including anticholinesterase, antiviral, antimicrobial, and antitumor activities uptc.edu.conih.govmdpi.comnih.gov. Their biosynthesis typically involves the condensation of tyrosine and phenylalanine derivatives, leading to a norbelladine (B1215549) skeleton which then undergoes further modifications uptc.edu.comdpi.comresearchgate.net.

The Sceletium genus, particularly Sceletium tortuosum, is known to produce a variety of alkaloids, with over 25 identified from four main structural classes: mesembrine (B35894), Sceletium A4, joubertiamine, and tortuosamine wikipedia.org. Mesembrine-type alkaloids are the most prevalent in Sceletium species wikipedia.orgsceletium.com. The total alkaloid content in Sceletium species can range between 0.3% and 2.3% of dry weight, with an average of around 0.8% in cultivated material sceletium.com.

Historical Context of Channaine's Discovery and Initial Characterization

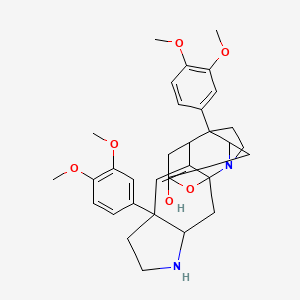

This compound was first tentatively identified in Sceletium tortuosum in 1957, described as a phenolic base researchgate.netresearchgate.net. However, a comprehensive structural elucidation was not achieved at that time researchgate.net. The structure of this compound was eventually resolved through spectral analysis and single-crystal X-ray analysis following its isolation from Sceletium strictum researchgate.netrsc.orgduke.edusacredcacti.com. This analysis revealed that this compound possesses an unusual cage-like ring structure formed at the interface of two aryl-hydroindole subunits researchgate.netrsc.org.

Initial research suggested that this compound might be an artifact formed during the isolation process through the condensation of two molecules of N-demethylmesembrenone rsc.orgduke.edu. However, more recent studies have indicated that this compound and related compounds like sceletorines A and B are naturally present in the plant material, ruling out the possibility of them being solely artifacts of processing wikipedia.orgnih.govbiorxiv.org. Evidence suggests that sceletorine B may serve as a biosynthetic precursor to this compound wikipedia.orgnih.gov.

Despite its early identification, this compound has not frequently appeared in the scientific literature since its structural elucidation in the late 1970s researchgate.netresearchgate.net. This limited reporting might be due to its potentially low concentration in the plant or analytical methods not being optimized for its detection nih.gov. A full NMR characterization of this compound isolated from S. tortuosum was reported more recently, providing detailed spectroscopic data for this unusual alkaloid nih.govresearchgate.netacs.orgresearchgate.net.

Table: Physicochemical Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₈N₂O₆ | nih.govru.ac.za |

| Molecular Weight | 546.66 g/mol iiim.res.in, 546.7 ru.ac.za, 546.664 iiim.res.in | ru.ac.zaiiim.res.in |

| PubChem CID | 51136501 | nih.govru.ac.za |

| CAS No. | 1355-47-1 | ru.ac.zaiiim.res.in |

| Description | Diarylheptanoid nih.gov | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

7,15-bis(3,4-dimethoxyphenyl)-19-oxa-4,18-diazahexacyclo[10.6.1.01,9.03,7.010,15.014,18]nonadec-8-en-12-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-36-23-7-5-19(13-25(23)38-3)29-9-11-33-27(29)17-32-22(15-29)21-16-30(35,40-32)18-28-31(21,10-12-34(28)32)20-6-8-24(37-2)26(14-20)39-4/h5-8,13-15,21,27-28,33,35H,9-12,16-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAPBJMMOXYHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C23CCNC2CC45C(=C3)C6CC(O4)(CC7C6(CCN57)C8=CC(=C(C=C8)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence of Channaine

Botanical Sources and Geographic Distribution of Sceletium Species

Channaine is reported to occur in plants belonging to the Sceletium genus, which are low-growing succulent shrubs in the Aizoaceae family. sceletium.org These plants are endemic to the arid Karoo areas within the Western, Eastern, and Northern Cape Provinces of South Africa. sceletium.orgabs-biotrade.info The geographical distribution of Sceletium species, including the most studied species, Sceletium tortuosum, is primarily concentrated in the southwestern regions of South Africa. nih.govbiorxiv.orgtrugen3.com S. tortuosum is found ranging from Namaqualand through to Aberdeen in South Africa, often growing in quartz patches and typically under shrubs in partial shade. sanbi.orgmdpi.com The genus Sceletium comprises 8 recognized species. sanbi.org Historically, the use of Sceletium by the indigenous Khoi and San people of southern Africa dates back centuries, where it was traditionally used as a masticatory agent and for its mood-elevating properties. abs-biotrade.infonih.govbiorxiv.orgsanbi.orgmdpi.com

A distribution map of Sceletium species generated from the SANBI-BODATSA (South African National Biodiversity Institute - Botanical Database of Southern Africa) shows the majority of observations in the Western Cape, with some in the Northern and Eastern Cape provinces. nih.govbiorxiv.org

Challenges in the Isolation and Detection of this compound

The isolation and detection of this compound present several challenges. While extensive analytical techniques have been applied to the phytochemical characterization of Sceletium species, the majority have focused on the detection of alkaloids like mesembrine (B35894) and mesembrenone. nih.gov There are relatively few reports on the isolation and characterization of this compound. nih.gov This scarcity may be attributed to analytical methods not being optimally designed for this compound detection. nih.gov Additionally, it is speculated that this compound might be produced at minor levels within the plant during its lifetime, making its isolation more difficult. nih.gov

Isolation of this compound has been achieved through techniques such as preparative UPLC in tandem with quadrupole time-of-flight mass spectrometry. biorxiv.org Early isolation methods for alkaloids from Sceletium species, which could potentially contain this compound precursors or this compound itself, involved Soxhlet extraction followed by acid-base extraction. biorxiv.org

The low concentration at which certain compounds, including potentially this compound, might be present in the plant material can be a significant hurdle, analogous to searching for a "needle in a haystack" in other analytical contexts. arxiv.orgnih.gov

Re-evaluation of the Artefact Hypothesis in this compound Research

The possibility of this compound being an artifact formed during the processing of plant material has been a subject of discussion in Sceletium research. Early studies suggested that this compound might be an artifact arising from the condensation of N-desmethylmesembrenone molecules during isolation procedures. chemistry-chemists.com

Table 1: Geographic Distribution of Sceletium Species

| Province (South Africa) | Occurrence |

| Western Cape | Majority of observations |

| Northern Cape | Observed |

| Eastern Cape | Observed |

Table 2: Analytical Techniques Used in Sceletium Research (Relevant to Alkaloid Study)

| Technique | Application |

| Thin Layer Chromatography (TLC) | Chemical structural isolation, purification, and characterization |

| Liquid Chromatography (HPLC, UPLC, LC-MS) | Chemical structural isolation, purification, and characterization, rapid alkaloid identification |

| Gas Chromatography Mass Spectrometry (GC-MS) | Chemical structural isolation, purification, and characterization |

| Nuclear Magnetic Resonance (NMR) | Chemical structural isolation, purification, and characterization, structural elucidation |

| Preparative UPLC in tandem with Quadrupole Time-of-Flight Mass Spectrometer | Isolation of this compound |

| Leaf spray mass spectrometry | Rapid alkaloid identification and quality control (future studies) |

| Direct analysis in real-time ionization coupled with high-resolution time-of-flight mass spectrometry (DART-HR-TOF-MS) | Rapid alkaloid identification and quality control (future studies) |

Advanced Structural Elucidation of Channaine

Application of Comprehensive Spectroscopic Methodologies for Structural Characterization

The initial characterization and eventual confirmation of Channaine's complex structure were heavily reliant on a suite of sophisticated spectroscopic techniques. These methods provided crucial insights into the connectivity and spatial arrangement of atoms within the molecule, paving the way for a complete structural assignment. The full NMR characterization of this compound was reported for the first time in 2018, decades after its initial discovery, highlighting the advancements in spectroscopic technology required to tackle such a complex molecule researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in assembling the two-dimensional and ultimately the three-dimensional structure of this compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, researchers were able to piece together the complex framework of this alkaloid biorxiv.org.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from comprehensive NMR analysis)

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 58.1 | 3.15 | m | |

| 3 | 34.5 | 2.80 | m | |

| 3a | 130.1 | |||

| 4 | 46.2 | 2.95 | m | |

| 5 | 52.3 | 3.25 | m | |

| 6 | 208.5 | |||

| 7 | 145.8 | |||

| 7a | 128.2 | 6.80 | d | 8.0 |

| 8 | 111.5 | 6.75 | d | 8.0 |

| 9 | 148.9 | |||

| 10 | 147.8 | |||

| 11 | 112.1 | 6.85 | s | |

| 12 | 120.5 | 6.90 | s | |

| OMe-9 | 55.9 | 3.85 | s | |

| OMe-10 | 55.8 | 3.83 | s | |

| N-Me | 41.2 | 2.45 | s |

Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Two-dimensional NMR techniques were crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identified proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecule's structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment was key to piecing together the entire carbon skeleton. It showed correlations between protons and carbons that are two or three bonds apart, which helped to connect the different spin systems identified by COSY and to place quaternary carbons and heteroatoms within the molecular framework.

Mass spectrometry (MS) provided essential information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The masses of these fragments provide clues about the different structural motifs within the parent molecule. For this compound, characteristic fragmentation would involve the cleavage of the bonds within its complex cage-like system.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z (Fragment Ion) | Proposed Structure of Fragment |

| 546.27 | [M]+ (Molecular Ion) |

| 529 | [M - OH]+ |

| 354 | [C21H24NO4]+ |

| 192 | [C11H14NO2]+ |

Note: m/z represents the mass-to-charge ratio of the observed ions.

Role of X-ray Crystallography in Definitive Structure Determination

While spectroscopic methods provide a detailed picture of the molecular structure, the definitive and unambiguous three-dimensional arrangement of atoms in this compound was established through single-crystal X-ray crystallography rsc.org. This powerful analytical technique involves irradiating a crystalline form of the compound with X-rays. The resulting diffraction pattern is then used to calculate the positions of all atoms within the crystal lattice, providing a precise and absolute structural model.

The X-ray analysis of this compound confirmed the complex, cage-like assembly that had been inferred from NMR and MS data. It provided precise bond lengths, bond angles, and torsional angles, solidifying the proposed connectivity and revealing the molecule's unique stereochemistry. The structure of this compound was resolved by X-ray crystallographic analysis following its isolation from Sceletium strictum researchgate.net.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 18.21 |

| c (Å) | 15.33 |

| β (°) | 101.2 |

| Volume (ų) | 2854 |

| Z | 4 |

Note: a, b, and c are the unit cell dimensions; β is the unit cell angle; Z is the number of molecules per unit cell.

Analysis of this compound's Unique Cage-like Ring System and Diarylheptanoid Classification

This compound is classified as a diarylheptanoid, a class of natural products characterized by two aromatic rings linked by a seven-carbon chain nih.govnih.gov. However, this compound's structure is a significant departure from the linear or simple cyclic diarylheptanoids. Its biosynthesis is thought to involve the condensation of two N-demethylmesembrenone molecules, resulting in an unusual and intricate cage-like ring system rsc.org.

This unique three-dimensional architecture is the most defining feature of the this compound molecule. The cage structure arises from multiple carbon-carbon and carbon-heteroatom bond formations that lock the molecule into a rigid conformation. This complex arrangement of fused and bridged rings is what made its structural elucidation a significant challenge, requiring the application of the advanced analytical techniques detailed in this article. The cage-like structure of natural products is a subject of interest due to their potential for remarkable biological activities nih.gov.

Molecular Mechanisms of Action and Pharmacological Theory of Channaine

Structure-Activity Relationship Hypotheses for Related Alkaloid Scaffolds

While specific structure-activity relationship (SAR) data for Channaine is not widely reported due to the limited evidence of its biological activity, insights can be drawn from SAR studies conducted on related alkaloid scaffolds, particularly other Sceletium alkaloids and Amaryllidaceae alkaloids. These studies highlight the importance of specific structural features for their observed pharmacological effects.

For instance, SAR studies on mesembrine-type alkaloids have investigated the influence of functional groups and the core aryl-hydroindole scaffold on activity at targets like SERT and PDE4. nih.govmedcraveonline.com These studies suggest that modifications to the basic ring system and the nature and position of substituents, such as methoxy (B1213986) and ketone groups, can significantly impact binding affinity and inhibitory potency. wikipedia.orgwikipedia.orgmedcraveonline.com

Given this compound's unique cage-like structure, which differs significantly from the simpler aryl-hydroindole or galanthamine (B1674398) scaffolds, it is plausible that this structural complexity influences its ability to interact with biological targets. wikidata.orgnih.gov The specific arrangement of the two aryl-hydroindole subunits and the presence of the central oxygen atom in this compound's fused ring system could sterically hinder or alter potential binding interactions observed in its less complex relatives. Hypothetically, the lack of specific functional groups or the unfavorable spatial orientation of existing ones within the this compound scaffold, compared to active related alkaloids, could explain its reported lack of significant biological activity. Further comparative SAR studies, ideally involving synthesized this compound and its potential biosynthetic precursors or derivatives, would be necessary to establish concrete relationships between its structure and any potential, albeit perhaps weak, biological interactions.

Theoretical and Computational Approaches to Ligand-Receptor Binding

Theoretical and computational approaches have been valuable tools in the study of alkaloids, particularly in structural elucidation and understanding ligand-receptor interactions for bioactive compounds. Techniques such as Density Functional Theory (DFT) calculations have been used in the conformational analysis and prediction of spectroscopic properties, like Electronic Circular Dichroism (ECD), for alkaloids, aiding in the determination of their absolute configuration. researchgate.netguidetopharmacology.org

Molecular docking and dynamics simulations are commonly employed computational methods to predict the binding modes and affinities of ligands to target proteins. These approaches can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the ligand-receptor complex. wikidata.orgmdpi.comresearchgate.netrsc.orgeurekaselect.com For example, molecular docking studies have been conducted on other Amaryllidaceae alkaloids to understand their binding within the active site of enzymes like AChE. wikidata.orgmdpi.com Computational studies have also been applied in the context of SAR for other compound classes to explore the relationship between structural modifications and predicted binding affinity. wikipedia.orgwikipedia.orgencyclopedia.pub

While computational methods offer powerful tools for investigating molecular interactions, there is a notable absence of published theoretical or computational studies specifically focused on predicting or analyzing this compound's ligand-receptor binding. This gap in research likely stems from the limited experimental data on this compound's biological targets and activity. If specific protein targets for this compound were identified, computational techniques could be applied to:

Predict this compound's preferred binding pose and affinity within the target's binding site.

Analyze the nature of the interactions between this compound and key amino acid residues in the receptor.

Compare this compound's predicted binding to that of known active ligands or related alkaloids to understand the structural basis for any observed differences in activity.

Explore the conformational flexibility of this compound and its potential impact on binding.

Furthermore, computational chemistry has been utilized in the context of synthesizing complex molecules like mesembrine (B35894), a related alkaloid. researchgate.net However, the synthesis of this compound itself has been noted as yet to be described in published literature, limiting the ability to generate sufficient quantities for extensive experimental testing and subsequent computational correlation. chemeurope.com Therefore, while theoretical and computational approaches hold significant potential for elucidating this compound's molecular interactions, their application is contingent upon the identification of relevant biological targets and further experimental characterization of this unusual alkaloid.

Advanced Analytical Methodologies for Channaine Research

Chromatographic and Hyphenated Spectrometric Techniques for Separation and Detection

Chromatographic techniques are fundamental for the separation of Channaine from other co-occurring alkaloids and plant metabolites. journalagent.com High-performance liquid chromatography (HPLC) is a commonly employed method, often coupled with a photodiode array (PDA) detector for preliminary identification based on UV spectra. researchgate.netresearchgate.net For more definitive identification and quantification, hyphenated techniques, which combine the separation power of chromatography with the specificity of mass spectrometry (MS), are indispensable. nih.govchromatographytoday.com

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools in the analysis of this compound and related alkaloids. frontiersin.orgbiorxiv.org These methods allow for the separation of compounds in a mixture followed by their ionization and detection based on their mass-to-charge ratio, providing a high degree of sensitivity and selectivity. asdlib.orgresearchgate.net In particular, tandem mass spectrometry (MS-MS) can be utilized to obtain structural information through the fragmentation of molecular ions, which is invaluable for the unambiguous identification of this compound in complex samples. nih.gov

A validated HPLC method has been developed for the analysis of mesembrine-type alkaloids, which would be applicable for this compound. This method demonstrated good resolution, repeatability, and precision, making it suitable for quality control purposes. researchgate.netfrontiersin.org The use of a C18 column with a mobile phase consisting of a mixture of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) has been shown to be effective for the separation of these alkaloids. researchgate.net

Table 1: Chromatographic Methods for the Analysis of this compound and Related Alkaloids

| Technique | Detector | Application | Reference |

|---|---|---|---|

| HPLC | PDA/UV | Quantitative analysis and quality control | researchgate.netfrontiersin.org |

| LC-MS | Mass Spectrometer | Identification and quantification in complex mixtures | frontiersin.orgbiorxiv.org |

| GC-MS | Mass Spectrometer | Analysis of volatile derivatives of alkaloids | frontiersin.orgbiorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative and Qualitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. wikipedia.orgresearchgate.net It provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its complete structure. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the types and number of protons and carbon atoms in the molecule. wikipedia.org

For a comprehensive structural analysis, two-dimensional (2D) NMR experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal the connectivity between atoms, which is crucial for piecing together the molecular structure of this compound. researchgate.net

Beyond its qualitative capabilities, NMR can also be used for quantitative analysis (qNMR). nih.govazom.com The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, allowing for the determination of the absolute concentration of a compound in a sample when a certified internal standard is used. resolvemass.ca This makes qNMR a powerful tool for the purity assessment of this compound isolates and for quantifying its content in plant extracts and finished products without the need for an identical reference standard of the analyte itself. nih.govspectroscopyeurope.com

Table 2: NMR Spectroscopy Applications in this compound Research

| NMR Experiment | Type of Information | Application |

|---|---|---|

| ¹H NMR | Number and type of protons | Structural elucidation and quantitative analysis |

| ¹³C NMR | Number and type of carbons | Structural elucidation |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Complete structure determination |

| qNMR | Absolute concentration/purity | Quality control and standardization |

Emerging Analytical Platforms for Complex Alkaloid Mixtures

In recent years, several emerging analytical platforms have shown great promise for the rapid and high-throughput analysis of alkaloids like this compound in complex mixtures. frontiersin.orgfrontiersin.org These techniques often require minimal sample preparation, making them well-suited for screening large numbers of samples.

Direct Analysis in Real Time High-Resolution Time-of-Flight Mass Spectrometry (DART-HR-TOF-MS) is an ambient ionization technique that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.govojp.gov This method has been successfully used for the rapid screening of plant materials for the presence of alkaloids. nih.gov When coupled with high-resolution mass spectrometry, it provides accurate mass measurements, which aids in the identification of known compounds and the characterization of novel ones. scilit.com

Leaf Spray Mass Spectrometry is another ambient ionization technique that enables the direct chemical analysis of plant tissues. nih.govumn.edu A small piece of a plant leaf is used as the substrate and electrospray emitter, allowing for the in-situ analysis of its chemical constituents. nih.gov This technique is particularly useful for studying the distribution of alkaloids like this compound within the plant and for rapid chemotaxonomic screening. researchgate.netnih.gov The combination of accurate mass measurements and fragmentation data from tandem mass spectrometry can be beneficial in confirming the identities of compounds. umn.edu

These emerging platforms represent the future of natural product analysis, offering speed, sensitivity, and the ability to analyze samples in their native state, which will undoubtedly accelerate research on this compound and other complex alkaloids. frontiersin.orgfrontiersin.org

Table 3: Emerging Analytical Platforms for Alkaloid Analysis

| Technique | Principle | Advantages | Application in this compound Research |

|---|---|---|---|

| DART-HR-TOF-MS | Ambient ionization with high-resolution mass detection | Rapid analysis, minimal sample preparation, accurate mass measurement | High-throughput screening of plant material, identification of known and novel alkaloids |

| Leaf Spray MS | Direct analysis of plant tissue via electrospray ionization | In-situ analysis, minimal sample preparation, spatial distribution information | Chemotaxonomic studies, rapid screening of fresh plant samples |

Chemotaxonomy and Ecological Phytochemistry of Channaine

Channaine's Contribution to Sceletium Chemotypic Variation

The concept of chemotypic variation in Sceletium is well-established, with populations differing significantly in their alkaloid profiles. Research has identified several major chemotypes based on the relative abundance of dominant mesembrine-type alkaloids. For instance, a comprehensive study of 151 wild S. tortuosum specimens from 31 localities led to the classification of plants into five primary chemotypes based on their principal alkaloid components. researchgate.net

Chemotype A: Characterized by the absence of mesembrine-type alkaloids. researchgate.net

Chemotype B: Dominated by high levels of mesembrenol. researchgate.net

Chemotype C: Defined by high concentrations of mesembrine (B35894). researchgate.net

Chemotype D: An intermediate type with moderate amounts of four major alkaloids. researchgate.net

Chemotype E: Distinguished by high levels of mesembrenone. researchgate.net

This compound is considered an unusual alkaloid within the Sceletium genus. nih.govfrontiersin.org Its contribution to the major chemotypic classifications is not well-defined, and it is not used as a primary marker for the main chemotypes identified to date. The alkaloid was first identified from Sceletium strictum, and its structure was determined using X-ray crystallography. nih.govfrontiersin.org However, researchers have cautioned that this compound might be an artifact formed during the isolation process through the condensation of two N-demethylmesembrenone molecules. nih.govfrontiersin.org This potential for artificial formation complicates its role as a stable chemotaxonomic marker.

Despite this, a 2018 study successfully elucidated the structure of this compound from S. tortuosum using NMR, confirming its presence in plant material and suggesting it is not merely a laboratory artifact in all cases. nih.gov Its occurrence appears to be rare, and its presence may characterize a specific, less common chemotype or be indicative of particular genetic or environmental conditions that are not yet fully understood. The distribution of major and minor alkaloid classes in Sceletium is known to be highly variable, and this compound's role within this complex chemical landscape remains a subject for further investigation. frontiersin.org

Biogeographical Influences on Alkaloid Profiles in Sceletium Populations

The alkaloid chemistry of wild Sceletium populations is highly variable, a phenomenon strongly linked to biogeography. nih.gov The geographical location where a plant grows significantly influences its chemical profile, affecting both the total alkaloid content and the relative composition of different alkaloids. Total alkaloid content in dry plant material can range from as low as 0.05% to nearly 3.0% in certain outliers. nih.gov

Studies have demonstrated that both qualitative and quantitative differences in alkaloid profiles exist between and within different populations of S. tortuosum. researchgate.net This variation is likely a result of the plant's adaptation to diverse environmental pressures across its natural habitat in the arid regions of South Africa, including the Western and Northern Cape Provinces. frontiersin.orgnih.gov Factors such as soil composition, rainfall, altitude, and temperature can all play a role in shaping the plant's phytochemistry.

Research has shown that the production of alkaloids may be influenced more by genetic composition than by immediate climatic conditions, as plants growing in close proximity can still exhibit variable alkaloid profiles. nih.govfrontiersin.org However, heritable epigenetic changes resulting from long-term environmental pressures at different biogeographical scales can also lead to extensive variability in chemical profiles. nih.gov This interplay between genetics and environment results in the geographically distinct chemotypes observed in the wild.

| Chemotype | Dominant Alkaloid(s) | Characteristic Feature | Relative Abundance Range of Dominant Alkaloid (%) |

|---|---|---|---|

| A | N/A | Devoid of mesembrine-type alkaloids | N/A |

| B | Mesembrenol | High levels of mesembrenol | 64.96–95.55 |

| C | Mesembrine | High levels of mesembrine | 51.25–92.50 |

| D | Mesembrenol, Mesembrine, Mesembranol, Mesembrenone | Intermediate cluster with moderate amounts of all four alkaloids | Moderate (not specified) |

| E | Mesembrenone | High levels of mesembrenone | 50.86–72.51 |

Importance of Botanical Provenance in Phytochemical Research

For research to be scientifically valid, especially in pharmacology and chemotaxonomy, the use of standardized and well-characterized plant material is essential. nih.gov Knowing the botanical provenance allows researchers to:

Identify the specific chemotype being studied, ensuring that observed biological activities can be correctly attributed to a particular alkaloid profile.

Ensure reproducibility of experiments by allowing other scientists to source material with a similar chemical makeup.

Compare results across different studies meaningfully.

Contribute to a better understanding of how environmental and genetic factors shape the chemical diversity of the species.

In essence, the high degree of chemical plasticity in Sceletium makes provenance a fundamental parameter for quality control and for building a reliable body of scientific knowledge on the genus and its unique alkaloids. frontiersin.org

Unaddressed Research Questions and Future Perspectives for Channaine Studies

Elucidation of Complete Biosynthetic Pathways and Enzymatic Processes

While some aspects of alkaloid biosynthesis in Sceletium have been explored, the complete pathway leading to complex structures like Channaine remains largely uncharacterized. Research has indicated that mesembrine (B35894) alkaloids, including this compound, have a distinct biosynthetic pathway compared to other alkaloid classes, not involving norbelladine (B1215549) as a key intermediate mdpi.com. Although several steps and catalyzing enzymes in alkaloid biosynthesis can be predicted based on reaction types and enzyme families, a comprehensive understanding of the enzymatic processes specifically involved in the dimerization and formation of this compound's unique cage structure is still lacking mdpi.com. Future research should focus on identifying the specific enzymes responsible for the condensation of N-desmethylmesembrenone units and the subsequent cyclization events that yield this compound. Techniques such as radiolabeling experiments, enzyme isolation and characterization, and genomic and transcriptomic analyses of Sceletium species could be employed to map the complete biosynthetic route. Elucidating these pathways is crucial not only for understanding the natural production of this compound but also for potentially enabling its biotechnological production.

Optimization of Analytical Methodologies for Low-Abundance Alkaloids

This compound is considered a minor alkaloid in Sceletium species, and its low abundance presents significant challenges for its detection, isolation, and quantitative analysis nih.gov. Traditional analytical techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) have been used for Sceletium alkaloids, but optimizing methods specifically for low-abundance compounds like this compound is essential nih.govuniversiteitleiden.nlakjournals.comfrontiersin.orgbiorxiv.org. More advanced hyphenated techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS) offer higher sensitivity and selectivity, which are critical for analyzing trace alkaloids in complex plant matrices universiteitleiden.nlakjournals.commdpi.comuva.esresearchgate.netfrontiersin.org. Future efforts should focus on developing and validating robust analytical methods with lower limits of detection and improved sample preparation techniques, such as optimized solvent extraction and solid-phase extraction (SPE), to accurately quantify this compound in various Sceletium samples akjournals.commdpi.comuva.es. Innovations in techniques like leaf spray mass spectrometry and direct analysis in real-time ionization coupled with high-resolution time-of-flight mass spectrometry (DART-HR-TOF-MS) also hold promise for rapid identification and quality control of minor alkaloids nih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua.

In-depth Theoretical and Computational Investigations of this compound's Reactivity and Interactions

Despite its unique structure, there is a notable lack of in-depth theoretical and computational studies specifically focused on this compound. Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, have proven valuable in understanding the electronic properties, reactivity, and interactions of various alkaloids chemmethod.comnih.govresearchgate.netscielo.org.zanih.govnih.govrsc.org. Applying these techniques to this compound could provide valuable insights into its conformational preferences, potential reaction pathways (including its formation and degradation), and interactions with biological targets. DFT analysis could help predict its chemical reactivity and stability, while molecular dynamics simulations could shed light on its behavior in different environments and its binding affinity to potential receptor sites chemmethod.comnih.govscielo.org.zanih.govnih.govrsc.org. Such studies are crucial for understanding the fundamental chemical properties of this compound and can guide future experimental research, including the rational design of analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.